1-Ethenesulfonyl-3,3-difluoro-azetidine
Description
1-Ethenesulfonyl-3,3-difluoro-azetidine is a heterocyclic compound featuring a four-membered azetidine ring with two fluorine atoms at the 3-position and an ethenesulfonyl (vinylsulfonyl) substituent at the 1-position. The ethenesulfonyl group introduces strong electron-withdrawing properties, which can enhance electrophilic reactivity and influence ring strain.
Properties
Molecular Formula |
C5H7F2NO2S |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
1-ethenylsulfonyl-3,3-difluoroazetidine |
InChI |
InChI=1S/C5H7F2NO2S/c1-2-11(9,10)8-3-5(6,7)4-8/h2H,1,3-4H2 |
InChI Key |
DKCGSAABJSJOHZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)N1CC(C1)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Functional Group Analysis
- Ethenesulfonyl vs. Ethylsulfonyl : The ethenesulfonyl group in the target compound is more electrophilic than the ethylsulfonyl group in 1-(ethylsulfonyl)azetidine-3-carboxylic acid . This makes the former more reactive in Michael addition or nucleophilic substitution reactions.
- Fluorine Substitution: The 3,3-difluoro substitution in both the target compound and 3,3-difluoroazetidine hydrochloride increases ring strain and rigidity compared to non-fluorinated analogs (e.g., 3-methylazetidine hydrochloride, similarity score 0.55) . This rigidity is advantageous in medicinal chemistry for stabilizing bioactive conformations.
- Leaving Groups : The methanesulfonate group in 1-diphenylmethyl-3-azetidinyl methanesulfonate serves as a superior leaving group compared to the ethenesulfonyl moiety, favoring SN2-type reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
